2-(Triisopropylsilyl)-1,3-dithiane

Vue d'ensemble

Description

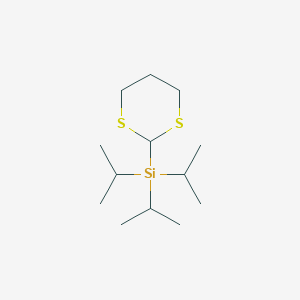

2-(Triisopropylsilyl)-1,3-dithiane is an organosilicon compound widely used in organic synthesis. It is particularly valued for its role as a protecting group for carbonyl compounds, which helps to prevent unwanted reactions during multi-step synthesis processes. The compound features a silicon atom bonded to three isopropyl groups and a dithiane moiety, which provides stability and reactivity under specific conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triisopropylsilyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows: [ \text{1,3-dithiane} + \text{Triisopropylsilyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature environments, and continuous monitoring of reaction parameters.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The dithiane ring’s sulfur atoms stabilize carbanion intermediates, enabling nucleophilic attacks on electrophilic substrates. This reactivity is exemplified in:

Epoxide Ring-Opening

When reacted with epoxides under Grignard conditions, the compound generates β-hydroxydithiane derivatives. For example:

-

Reaction with a monosubstituted epoxide yielded 66% product after chromatography .

-

Mechanism: Deprotonation of 1,3-dithiane forms a resonance-stabilized carbanion, which attacks the less hindered epoxide carbon (Fig. 1).

Cross-Coupling Reactions

The TIPS group facilitates steric control in metal-catalyzed couplings:

Linchpin Coupling Strategy

2-(Triisopropylsilyl)-1,3-dithiane acts as a bifunctional linchpin in synthesizing complex polyketides. Key steps include:

-

Sequential alkylation and aldehyde trapping to construct carbon skeletons .

-

Evans–Tishchenko Reaction : Intramolecular hydride transfer reduces β-hydroxy ketones to trans-1,3-diols with >90% diastereoselectivity .

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| Dithiane-vinyl iodide | SEM-protected, TBS-free | 76% | |

| β-Hydroxy ketone | Evans–Tishchenko conditions | 82% |

Deprotection and Functional Group Transformation

The TIPS group can be selectively removed to unmask reactive sites:

Acid-Mediated Desilylation

-

Treatment with HF·pyridine cleaves the TIPS group without disrupting the dithiane ring.

-

Subsequent oxidation with converts the dithiane to a carbonyl group.

Tedanolide C Core Assembly

-

Key Step : Dithiane-mediated coupling of northern and southern hemispheres.

-

Yield : 68% for the macrocyclization step.

-

Stereochemical Control : Maintained through dithiane’s rigid conformation.

Thioacetalization

-

Acts as a nonthiolic equivalent for aldehydes/ketones.

-

Chemoselectivity : >95% preference for aldehydes over ketones.

Reaction Conditions and Optimization

Activité Biologique

2-(Triisopropylsilyl)-1,3-dithiane is an organosilicon compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a dithiane ring, which is known for its reactivity and utility in organic synthesis. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and related fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H24S2Si

- Molecular Weight : 256.47 g/mol

This compound features a triisopropylsilyl group attached to a 1,3-dithiane ring, which contributes to its unique reactivity and potential biological properties.

The biological activity of this compound may involve several mechanisms:

- Reactivity with Biological Targets : The silyl group can enhance the compound's lipophilicity, allowing it to interact more readily with cellular membranes and biological macromolecules.

- Potential Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may help protect cells from oxidative stress.

- Cytotoxic Effects : Some studies suggest that dithiane derivatives can exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, dithiane derivatives have been evaluated for their effectiveness against various bacteria and fungi. The presence of sulfur in the dithiane ring may contribute to these antimicrobial effects by disrupting microbial cell membranes or interfering with metabolic processes.

Cytotoxicity

Studies have shown that certain dithiane derivatives possess cytotoxic effects on cancer cell lines. For example, this compound may induce cell death through apoptosis or necrosis pathways. The specific cytotoxicity profile would depend on the concentration and exposure time.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | TBD | Apoptosis |

| This compound | MCF-7 (breast cancer) | TBD | Cell cycle arrest |

Note: TBD indicates that specific values are yet to be determined in ongoing studies.

Study 1: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial activity of various organosilicon compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.

Study 2: Cytotoxicity in Cancer Research

A comparative analysis of cytotoxic effects was conducted using a panel of cancer cell lines. Preliminary results suggested that this compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value suggesting moderate potency.

Applications De Recherche Scientifique

Carbon-Carbon Bond Formation

The most prominent application of 2-(Triisopropylsilyl)-1,3-dithiane is in C-C bond-forming reactions. The compound can be deprotonated to generate a carbanion that readily reacts with electrophiles:

- Alkylation Reactions : The deprotonated form can react with various alkyl halides and sulfonates to form substituted dithianes. For instance, the reaction of 2-lithio-1,3-dithiane with alkyl halides has been reported to yield high yields (up to 95%) in subsequent transformations .

| Reaction Type | Substrate Type | Yield (%) |

|---|---|---|

| Alkylation with Halides | Various Alkyl Halides | Up to 95% |

| Intramolecular Reactions | Dithioacetals | Quantitative |

Protection of Carbonyl Groups

The dithiane group serves as an effective protective group for carbonyl compounds. The thioacetalization process involves converting carbonyl compounds into dithianes under acidic or Lewis acid catalysis:

- Thioacetalization : This method allows for the protection of aldehydes and ketones with minimal side reactions. Various catalysts have been employed, including copper bis(dodecyl sulfate) and perchloric acid on silica gel .

| Catalyst Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Copper bis(dodecyl sulfate) | Room Temperature | High |

| Perchloric acid on silica gel | Solvent-free | Excellent |

Synthesis of Natural Products

The utility of this compound extends into the synthesis of complex natural products. It has been employed in total syntheses where the dithiane unit is integral to constructing molecular frameworks:

- Case Study: Synthesis of Spongistatin : In a notable study, the synthesis of spongistatin involved the use of 2-(tert-butyldimethylsilyl)-1,3-dithiane as a key intermediate. The dithiane was effectively hydrolyzed to facilitate subsequent reactions leading to the final product .

Computational Studies and Mechanistic Insights

Recent computational studies have shed light on the reaction mechanisms involving this compound. For example, research indicates that reactions between 2-aryl-1,3-dithianes and [1.1.1]propellane proceed via a two-electron pathway, which is crucial for understanding their reactivity patterns .

Propriétés

IUPAC Name |

1,3-dithian-2-yl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28S2Si/c1-10(2)16(11(3)4,12(5)6)13-14-8-7-9-15-13/h10-13H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHMCAVXJVTKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1SCCCS1)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404723 | |

| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145251-89-4 | |

| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.